molecular formula C23H29N3OS B11063022 [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl][4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone

[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl][4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone

Cat. No.: B11063022
M. Wt: 395.6 g/mol
InChI Key: ODVRQBMHIDGPLA-UHFFFAOYSA-N
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Description

[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl][4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone is a complex organic compound with a unique structure that combines a cyclopropyl group, a thiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl][4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone involves multiple steps. One common approach is to start with the cyclopropyl precursor, which is then functionalized to introduce the thiazole and piperazine groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dichloromethane and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl][4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl][4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid derivatives
  • Thiazole-containing compounds
  • Piperazine derivatives

Uniqueness

What sets [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl][4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone apart is its combination of structural features from these different classes of compounds. This unique structure allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H29N3OS

Molecular Weight

395.6 g/mol

IUPAC Name

[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H29N3OS/c1-16(2)14-18-20(23(18,3)4)21(27)25-10-12-26(13-11-25)22-24-19(15-28-22)17-8-6-5-7-9-17/h5-9,14-15,18,20H,10-13H2,1-4H3

InChI Key

ODVRQBMHIDGPLA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC=CC=C4)C

Origin of Product

United States

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